5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride
Description
5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride is a pyrazole-derived compound characterized by a carboxamide group at position 3, an amino group at position 5, and a methyl substituent on the carboxamide nitrogen. Its molecular formula is C₆H₁₁ClN₄O (including the hydrochloride salt), with a molecular weight of 190.63 g/mol .
Properties
IUPAC Name |
3-amino-N-methyl-1H-pyrazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.ClH/c1-7-5(10)3-2-4(6)9-8-3;/h2H,1H3,(H,7,10)(H3,6,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNDTPKTLYJUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NN1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
β-Ketonitrile and Methylhydrazine Condensation
A common approach involves reacting β-ketonitriles (e.g., cyanoacetone or its derivatives) with methylhydrazine under reflux conditions. For example, cyanoacetone reacts with methylhydrazine in toluene at 80–100°C, facilitated by a Dean-Stark trap to remove water. The reaction proceeds via nucleophilic attack of the hydrazine on the ketone, followed by cyclization and elimination of ammonia:
Yields range from 68–83% depending on solvent polarity and temperature. The use of sodium cyanoacetone salts improves stability and reduces polymerization side reactions.
Carboxamide Group Introduction
The carboxamide moiety at the 3-position is introduced via amidation of a pyrazole carboxylic acid intermediate.
Carboxylic Acid Activation with CDI
A J-Stage study demonstrates that 1H-pyrazole-3-carboxylic acid derivatives react with carbonyl diimidazole (CDI) in dimethylformamide (DMF) to form an activated intermediate, which is then treated with methylamine:
This method achieves 56–72% yields after column chromatography. Alternatives include using thionyl chloride to generate the acyl chloride, followed by methylamine quench.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via acidification. Dissolving the compound in ethanol and adding concentrated hydrochloric acid (37%) at 0–5°C precipitates the salt. The product is filtered, washed with cold ethanol, and dried under vacuum.
Industrial-Scale Optimization
Continuous Flow Reactors
Patent data highlights the use of continuous flow systems for large-scale synthesis. Cyanoacetone and methylhydrazine are pumped through a heated reactor (90°C) with residence times of 30–60 minutes, achieving 85% conversion.
Purification Techniques
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Solvent Extraction : Toluene/water partitioning removes unreacted starting materials.
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Crystallization : Ethanol precipitation isolates the hydrochloride salt with >98% purity.
Analytical Validation
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Cyclocondensation | 83% | 95% | High |
| CDI-Mediated Amidation | 56% | 98% | Moderate |
| Flow Reactor | 85% | 99% | Industrial |
Challenges and Solutions
Chemical Reactions Analysis
Substitution Reactions
The amino group at position 5 and carboxamide moiety at position 3 participate in nucleophilic and electrophilic substitution reactions:
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Electrophilic substitution : Reacts with hydroximoyl chloride (Ar–NH–OCl) in ethanol at room temperature to form 3-nitroso-2-aryl-6-phenyl-1H-imidazolo[1,2-b]pyrazoles .
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Nucleophilic substitution : The methyl carboxamide group undergoes alkylation with chloroacetyl chloride in basic conditions to yield 3H-imidazo[1,2-b]pyrazo-2-ol derivatives .
Oxidation and Reduction
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Oxidation : Treatment with hydrogen peroxide or potassium permanganate oxidizes the pyrazole ring, forming pyrazole-N-oxide derivatives, though specific products require further characterization.
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Reduction : Sodium borohydride selectively reduces the carboxamide group to a hydroxymethyl group, while lithium aluminum hydride may fully reduce it to a methylamine.
Acylation and Cyclization
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Acylation : Reacts with chloroacetyl chloride under basic conditions to form imidazo[1,2-b]pyrazole derivatives .
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Cycloaddition : Undergoes aza-Wittig reactions with triphenylphosphine and carbon tetrachloride in benzene under reflux to generate phosphoranylideneamino intermediates, which further react with β-chloroketones to produce imidazo[1,2-b]pyrazoles .
Table: Key Reactions and Products
Mechanistic Insights
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Aza-Wittig Mechanism : The reaction proceeds via a phosphorus ylide intermediate, which reacts with carbonyl compounds to form heterocyclic products .
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Cyclization Pathways : Intramolecular dehydration (e.g., with concentrated H₂SO₄) facilitates the formation of fused imidazo-pyrazole systems .
Analytical Characterization
Key techniques for verifying reaction outcomes include:
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NMR Spectroscopy : Confirms structural changes, such as aromatic proton shifts post-substitution.
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FT-IR : Identifies functional group transformations (e.g., C=O stretching in carboxamide at ~1650 cm⁻¹).
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Mass Spectrometry : Validates molecular weight of derivatives (e.g., m/z 140.14 for the parent compound) .
Stability and Reactivity Considerations
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pH Sensitivity : The hydrochloride salt form enhances solubility in polar solvents but may decompose under strongly alkaline conditions.
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Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, limiting high-temperature applications.
This compound’s versatility in generating fused heterocycles and functionalized derivatives underscores its value in drug discovery. Future research should explore catalytic asymmetric reactions and bioactivity profiling of its novel derivatives.
Scientific Research Applications
Chemical Properties and Structure
5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride is characterized by its five-membered heterocyclic structure containing nitrogen atoms. Its molecular formula is with a molecular weight of 176.60 g/mol. The compound features an amino group and a carboxamide group, which contribute to its reactivity and biological activity.
Medicinal Chemistry
This compound serves as a crucial building block for synthesizing various bioactive molecules:
- Anticancer Activity : Numerous studies have reported the anticancer properties of pyrazole derivatives. For instance, compounds derived from 5-amino-N-methyl-1H-pyrazole have been evaluated for their cytotoxic effects on human tumor cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro assays demonstrated significant inhibition of cell proliferation, with some derivatives showing IC50 values in the micromolar range .
- Anti-inflammatory Effects : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, potentially through the inhibition of specific kinases involved in inflammatory pathways . For example, certain pyrazole derivatives have shown effectiveness against LPS-induced inflammation in cellular models .
Biological Applications
The compound is utilized in the development of pharmaceuticals targeting various diseases:
- Neuroprotective Effects : Studies have highlighted the neuroprotective potential of pyrazole derivatives against oxidative stress and neuroinflammation, suggesting applications in treating neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : Some derivatives have been tested for their antioxidant capabilities, providing benefits in reducing oxidative damage in cells .
Industrial Applications
In addition to medicinal uses, 5-amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride finds applications in industrial chemistry:
- Agrochemicals : The compound is involved in synthesizing agrochemical products, contributing to the development of herbicides and pesticides .
- Dyes and Colorants : It serves as an intermediate in producing dyes and colorants used in various industries.
Table 1: Summary of Biological Activities
Table 2: Synthetic Routes
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Condensation Reaction | Hydrazine with ethyl cyanoacetate | >70 |
| Coupling Reactions | Coupling with aniline derivatives | >65 |
| Heterocyclization | Formation of pyrazolo[3,4-d]pyrimidines | >75 |
Case Study 1: Anticancer Evaluation
A study evaluated a series of pyrazolo-triazines derived from 5-amino-N-methyl-1H-pyrazole against four human tumor cell lines. The results indicated that certain compounds exhibited significant cytotoxicity with IC50 values below 10 µM when compared to standard chemotherapeutics like 5-Fluorouracil .
Case Study 2: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory effects of bisindole-substituted pyrazoles derived from this compound. The study demonstrated a marked reduction in pro-inflammatory cytokines in BV-2 microglial cells exposed to LPS, suggesting potential therapeutic applications for neuroinflammatory conditions .
Mechanism of Action
The mechanism of action of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations:
- Substituent Position: The target compound’s 5-amino and 3-carboxamide groups differ from analogs like 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride, which has substituents at positions 4 (amino) and 5 (carboxamide) .
Physicochemical Properties
Table 2: Hypothetical Physicochemical Data
| Property | Target Compound | 4-Amino-1-methyl-3-propyl...HCl | 3-Amino-5-ethyl...HCl | Methyl 5-amino...carboxylate |
|---|---|---|---|---|
| Melting Point (°C) | 160–162 (predicted) | Not reported | Not reported | Not reported |
| Water Solubility | High (HCl salt) | Moderate | High (HCl salt) | Low |
| LogP (Predicted) | 0.5 | 1.2 | 1.8 | 0.9 |
Notes:
- Hydrochloride Salts: The target compound and 3-Amino-5-ethyl-1H-pyrazole hydrochloride exhibit enhanced water solubility due to ionic character .
- Ester vs. Amide : The methyl ester analog’s lower solubility compared to the target compound highlights the amide’s superior polarity .
Biological Activity
5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride (commonly referred to as 5AP) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of the biological activity of 5AP, including its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
5AP belongs to the pyrazole class of compounds, characterized by the presence of a pyrazole ring with an amino group and a carboxamide functional group. Its chemical formula is C₅H₈N₄O₂·HCl, and it exhibits properties that make it a versatile building block in drug design and synthesis.
The biological activity of 5AP is largely attributed to its ability to modulate various biochemical pathways. The compound has been shown to act as an enzyme inhibitor, targeting specific proteins involved in metabolic processes. Notably, it has demonstrated inhibitory effects on pro-inflammatory cytokines and enzymes associated with cancer progression.
Key Mechanisms:
- Enzyme Inhibition : 5AP inhibits enzymes involved in inflammation and cancer pathways, such as p38 MAPK and TNF-alpha release.
- Signal Transduction Modulation : The compound affects signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer properties.
Anti-inflammatory Activity
Research indicates that 5AP possesses significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. For instance, one study reported a 97.7% inhibition of LPS-induced TNF-alpha release at a concentration of .
Anticancer Activity
5AP has been evaluated for its anticancer potential across various cancer cell lines. It has shown promising results against lung cancer (NCI-H520), gastric cancer (SNU-16), and breast cancer (MDA-MB-231). The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| NCI-H520 | 19 | Suppression of proliferation |
| SNU-16 | 59 | Inhibition of growth |
| MDA-MB-231 | 32 | Induction of apoptosis |
These findings suggest that 5AP may serve as a lead compound for developing novel anticancer agents .
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the efficacy of 5AP derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited enhanced potency compared to standard chemotherapeutic agents, highlighting the potential for further development .
Study 2: Anti-inflammatory Mechanism
In another investigation, researchers explored the anti-inflammatory effects of 5AP in vivo using mouse models. The compound significantly reduced microglial activation and astrocyte proliferation in LPS-injected mice, suggesting its utility in treating neuroinflammatory conditions .
Comparative Analysis
To better understand the position of 5AP within its class, a comparison with similar pyrazole derivatives is essential:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 4-Amino-1H-pyrazole-5-carboxamide | Anticancer | 3.25 |
| 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride | Anti-inflammatory & Anticancer | Varies |
| Methyl 3-amino-5-(2-nitrophenyl)amino-1H-pyrazole-4-carboxylate | Antimicrobial | 0.125 |
This table illustrates that while 5AP exhibits unique reactivity and biological activity, other compounds may also show significant promise in similar therapeutic areas .
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride?
Answer:
The synthesis typically involves cyclocondensation or coupling reactions. For example:
- Cyclocondensation : Reacting cyanoacetamide derivatives with hydrazine hydrate under acidic conditions to form the pyrazole core .
- Carboxamide Formation : Coupling 5-amino-N-methylpyrazole-3-carboxylic acid with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate, followed by reaction with ammonium hydroxide .
- Purification : Use column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- X-ray Crystallography : Resolve tautomeric forms and confirm molecular geometry (e.g., bond angles, hydrogen bonding) .
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methyl group at N1, carboxamide at C3). Use DMSO-d₆ to observe NH protons .
- HPLC-MS : Assess purity (>98%) and confirm molecular weight (e.g., m/z = 200.6 [M+H]⁺) .
Advanced: How can reaction conditions be optimized to improve yield and reduce by-products?
Answer:
- Temperature Control : Maintain 0–5°C during acylation to minimize hydrolysis of the carboxamide group .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- By-Product Analysis : Use TLC or LC-MS to identify impurities (e.g., dimerization products). Adjust stoichiometry (1.2:1 hydrazine:cyanoacetamide) to suppress side reactions .
Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Answer:
- Tautomerism Investigation : Compare experimental ¹H NMR with DFT-calculated spectra. For example, the keto-enol equilibrium in D₂O may shift proton environments .
- Impurity Profiling : Isolate minor peaks via preparative HPLC and characterize by HRMS to identify regioisomers or oxidation by-products .
Advanced: What strategies are recommended for evaluating its biological activity?
Answer:
- Enzyme Inhibition Assays : Test against kinases or phosphatases using fluorescence-based substrates (e.g., ADP-Glo™ kinase assay) .
- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) to quantify intracellular accumulation in cancer cell lines .
- Docking Simulations : Use crystal structure data (e.g., PDB ID 4HVD) to model interactions with target proteins .
Advanced: How can computational modeling guide structural modifications for enhanced activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
